molecular formula C8H8FN3 B112096 7-Fluoro-1-methyl-1H-indazol-3-ylamine CAS No. 171809-14-6

7-Fluoro-1-methyl-1H-indazol-3-ylamine

Cat. No.: B112096
CAS No.: 171809-14-6
M. Wt: 165.17 g/mol
InChI Key: YTDIFLCLNBYPMN-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1H-indazol-3-ylamine is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the indazole ring, along with an amine group at the 3rd position. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1H-indazol-3-ylamine typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoroaniline.

    Formation of Hydrazone: 2-Fluoroaniline is reacted with methylhydrazine to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methyl-1H-indazol-3-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Fluoro-1-methyl-1H-indazol-3-ylamine has several scientific research applications:

Comparison with Similar Compounds

  • 6-Fluoro-1-methyl-1H-indazol-3-amine
  • 5-Fluoro-1-methyl-1H-indazol-3-amine
  • 4-Fluoro-1-methyl-1H-indazol-3-amine

Comparison:

Properties

IUPAC Name

7-fluoro-1-methylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDIFLCLNBYPMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570384
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171809-14-6
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171809-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1-methyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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